- Preparation of siaololigosaccharides as antagonist for both E- and P-selectins, World Intellectual Property Organization, , ,

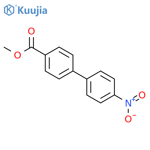

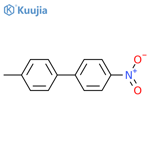

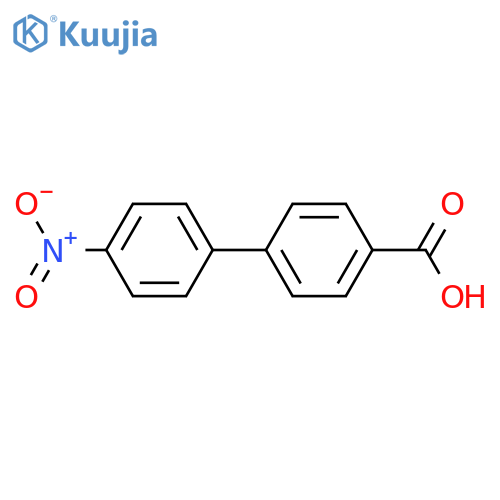

Cas no 92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid)

92-89-7 structure

Nom du produit:4'-Nitro1,1'-biphenyl-4-carboxylic Acid

Numéro CAS:92-89-7

Le MF:C13H9NO4

Mégawatts:243.214863538742

MDL:MFCD00043911

CID:806763

PubChem ID:66723

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Propriétés chimiques et physiques

Nom et identifiant

-

- 4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylicacid, 4'-nitro-

- 4-(4-nitrophenyl)benzoic acid

- 4-carboxy-4'-nitrobiphenyl

- 4-Nitro-4'-biphenylcarboxylic acid

- 4'-Nitro-biphenyl-4-carbonsaeure

- 4'-Nitro-biphenyl-4-carboxylic acid

- 4'-Nitrodiphenyl-4-carboxylic acid

- 4'-Nitro[1,1'-biphenyl]-4-carboxylic acid

- 4'-Nitrobiphenyl-4-carboxylic acid

- [1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-

- 4-(4'-nitrophenyl)benzoic acid

- (1,1'-Biphenyl)-4-carboxylic acid, 4'-nitro-

- 4'-Nitro(1,1'-biphenyl)-4-carboxylic acid

- NSC210796

- PubChem10301

- 4-Biphenylcarboxylic acid, 4′-nitro- (6CI, 7CI, 8CI)

- 4′-Nitro[1,1′-biphenyl]-4-carboxylic acid (ACI)

- 4-Carboxy-4′-nitrobiphenyl

- 4-Nitro-4′-biphenylcarboxylic acid

- 4′-Nitro-1,1′-biphenyl-4-carboxylic acid

- 4′-Nitrobiphenyl-4-carboxylic acid

- NSC 210796

- EINECS 202-201-0

- CS-0157586

- EU-0067976

- BDBM50060973

- CHEMBL109066

- NSC-210796

- LM5ZA4XV5M

- 4''-Nitro-biphenyl-4-carboxylic acid

- Oprea1_448442

- 4-Biphenylcarboxylic acid, 4'-nitro-

- A10919

- AKOS001593415

- 4-nitro-4'-biphenyl carboxylic acid

- 92-89-7

- MFCD00043911

- 4'-Nitro-[1,1'-biphenyl]-4-carboxylicacid

- SCHEMBL628405

- 4'-nitro[1,1-biphenyl]-4-carboxylic acid

- 4 inverted exclamation mark -Nitrobiphenyl-4-carboxylic Acid

- [1, 4'-nitro-

- SY064945

- DTXSID6059073

- 4'-nitro-1,1'-biphenyl-4-carboxylic acid

- 3X-0716

- NS00039502

- 4'-Nitro1,1'-biphenyl-4-carboxylic Acid

-

- MDL: MFCD00043911

- Piscine à noyau: 1S/C13H9NO4/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18/h1-8H,(H,15,16)

- La clé Inchi: LYINHPAEAYJDIR-UHFFFAOYSA-N

- Sourire: O=C(C1C=CC(C2C=CC([N+](=O)[O-])=CC=2)=CC=1)O

Propriétés calculées

- Qualité précise: 243.05300

- Masse isotopique unique: 243.053158

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 4

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 2

- Complexité: 309

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 83.1

- Le xlogp3: 3.5

Propriétés expérimentales

- Dense: 1.4±0.1 g/cm3

- Point de fusion: 350°

- Point d'ébullition: 450.2±28.0 °C at 760 mmHg

- Point d'éclair: 194.2±12.5 °C

- Indice de réfraction: 1.637

- Le PSA: 83.12000

- Le LogP: 3.48320

- Pression de vapeur: 0.0±1.2 mmHg at 25°C

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Informations de sécurité

- Mot signal:warning

- Description des dangers: H303+H313+H333

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Instructions de sécurité: H303+H313+H333

- Niveau de danger:IRRITANT

- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Données douanières

- Code HS:2916399090

- Données douanières:

Code douanier chinois:

2916399090Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, acrylique \ Acrylate ou ester doit être clairement emballé

Résumé:

2916399090 autres acides carboxyliques monobasiques aromatiques et leurs anhydrides, halogénures, peroxydes, peroxyacides et leurs dérivés TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%

4'-Nitro1,1'-biphenyl-4-carboxylic Acid PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-500mg |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid |

92-89-7 | >95% | 500mg |

2876.0CNY | 2021-07-13 | |

| eNovation Chemicals LLC | D519670-5g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 97% | 5g |

$1785 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N92830-5g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 95% | 5g |

¥168.0 | 2024-07-19 | |

| abcr | AB157689-10 g |

4'-Nitro[1,1'-biphenyl]-4-carboxylic acid; . |

92-89-7 | 10g |

€229.40 | 2022-06-11 | ||

| TRC | N494775-1g |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 1g |

$ 170.00 | 2022-06-03 | ||

| Fluorochem | 080150-1g |

4'-Nitrobiphenyl-4-carboxylic acid |

92-89-7 | 95% | 1g |

£67.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044317-5g |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid |

92-89-7 | >95% | 5g |

15476.0CNY | 2021-07-05 | |

| TRC | N494775-250mg |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 250mg |

$69.00 | 2023-05-17 | ||

| TRC | N494775-1000mg |

4'-Nitro[1,1'-biphenyl]-4-carboxylic Acid |

92-89-7 | 1g |

$207.00 | 2023-05-17 | ||

| Alichem | A019117592-10g |

4'-Nitro-[1,1'-biphenyl]-4-carboxylic acid |

92-89-7 | 95% | 10g |

$346.50 | 2023-08-31 |

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Méthode de production

Synthetic Routes 1

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium , FibreCat 1007 Solvents: Ethanol , 1,2-Dimethoxyethane , Water ; rt → 60 °C; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.3 Catalysts: Diethanolamine (polystyrene bound) , Trithiocyanuric acid (Merrifield Resin-Bound) Solvents: 1,2-Dichloroethane ; 18 h, rt

Référence

- Minimization of palladium content in Suzuki cross-coupling reactions, Combinatorial Chemistry & High Throughput Screening, 2006, 9(9), 703-710

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt; rt → 80 °C; 6 h, 80 °C

Référence

- Preparation of oligosaccharide glycomimetic antagonists as E- and P-selectin modulators, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: Palladium chloride Solvents: Tetrahydrofuran ; 6 h, rt → 80 °C

Référence

- Preparation of oligosaccharides and conjugates thereof for the treatment of Pseudomonas bacteria infection, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Pyridine Solvents: Water ; rt → reflux

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated

1.3 Reagents: Hydrogen ion Solvents: Water ; acidified

1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ; overnight, heated

1.3 Reagents: Hydrogen ion Solvents: Water ; acidified

Référence

- Preparation of methionine derivatives as inhibitors of protein isoprenyl transferases, United States, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: 2491671-54-4 Solvents: Methanol ; 1.5 MPa, rt → 55 °C; 12 h, 1.5 MPa, 55 °C

Référence

- Micro/mesoporous conjugated fluorinated iron-porphyrin polymer: porosity and heterogeneous catalyst for oxidation, Advanced Composites and Hybrid Materials, 2018, 1(4), 696-704

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Pyridine , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ; rt → reflux; overnight, reflux

1.2 Reagents: Hydrogen ion Solvents: Water ; acidified

1.2 Reagents: Hydrogen ion Solvents: Water ; acidified

Référence

- Preparation of amino acid derivatives as inhibitors of protein isoprenyl transferases, United States, , ,

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Tetrahydrofuran ; rt → 80 °C; 6 h, 80 °C

Référence

- Compounds and methods for inhibiting selectin-mediated function, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; rt; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Référence

- Preparation of substituted N-[(aminoiminomethyl or aminomethyl)phenyl]propyl amides as Factor Xa inhibitors, United States, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, reflux

Référence

- Preparation of tetrahydro-isoquinolines as copper chelators useful in therapy of Alzheimer's and Wilson's diseases, European Patent Organization, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 48 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3, rt

Référence

- Synthesis and evaluation of non-basic inhibitors of urokinase-type plasminogen activator (uPA), Bioorganic & Medicinal Chemistry, 2012, 20(4), 1557-1568

Synthetic Routes 16

Synthetic Routes 17

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Palladate(2-), [[3,3′-[1,4-butanediylbis[(imino-κN)methylene]]bis[4-(hydroxy-κO)… Solvents: Water ; 2 h, 80 °C

Référence

- Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling in Water and Air, Journal of Organic Chemistry, 2018, 83(24), 15486-15492

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 2 h, reflux

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized

1.2 Reagents: Ammonium chloride Solvents: Water ; neutralized

Référence

- Synthesis and luminescence properties of biphenyl-type firefly luciferin analogs with a new, near-infrared light-emitting bioluminophore, Tetrahedron, 2013, 69(46), 9726-9734

Synthetic Routes 20

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Raw materials

- Methyl 4'-Nitro1,1'-biphenyl-4-carboxylate

- Ethanone,1-(4'-nitro[1,1'-biphenyl]-4-yl)-

- 4-Bromobenzoic acid

- 4-Methyl-4'-nitro-1,1'-biphenyl

- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Ethyl 4-(4-nitrophenyl)benzoate

- 4-Biphenylcarboxylic acid

- 4-Nitrophenylboronic acid

- 4-(dihydroxyboranyl)benzoic acid

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Preparation Products

4'-Nitro1,1'-biphenyl-4-carboxylic Acid Littérature connexe

-

Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462

-

2. Binuclear complexes with ligands based on the 2,6-bis(diphenylphosphinomethyl)benzene framework. Syntheses and crystal structures of [Ir2Cl2(μ-CO){2,6-(Ph2PCH2)2C6H3S}2]·2CH2Cl2, [Ni2{2,6-(Ph2PCH2)2C6H4S}2][PF6]2·Et2O·0.5CH2Cl2 and [Rh2Cl2(CO)2{1,3-(Ph2PCH2)2C6H4}2]Jonathan R. Dilworth,Yifan Zheng,D. Vaughan Griffiths J. Chem. Soc. Dalton Trans. 1999 1877

-

Tanja Kole?a-Dobravc,Keiichi Maejima,Yutaka Yoshikawa,Anton Meden,Hiroyuki Yasui,Franc Perdih New J. Chem. 2017 41 735

-

4. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554

-

Uttam K. Das,Julia Bobak,Candace Fowler,Sarah E. Hann,Chad F. Petten,Louise N. Dawe,Andreas Decken,Francesca M. Kerton,Christopher M. Kozak Dalton Trans. 2010 39 5462

92-89-7 (4'-Nitro1,1'-biphenyl-4-carboxylic Acid) Produits connexes

- 149505-87-3(3'-Nitrobiphenyl-3-carboxylic acid)

- 113882-33-0(3-Methyl-5-nitrobenzoic acid)

- 3215-92-7(2'-Nitro-4-Biphenylcarboxylic Acid)

- 236102-72-0(2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid)

- 15922-01-7(4-Nitrobenzoic Acid Potassium Salt)

- 618-88-2(5-nitrobenzene-1,3-dicarboxylic acid)

- 62-23-7(4-Nitrobenzoic acid)

- 121-92-6(3-Nitrobenzoic acid)

- 19416-70-7(Ammonium 4-Nitrobenzoate)

- 729-01-1(4'-Nitro-3-biphenylcarboxylic Acid)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:92-89-7)4'-nitro[1,1'-biphenyl]-4-carboxylic acid

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:92-89-7)4'-Nitro1,1'-biphenyl-4-carboxylic Acid

Pureté:99%/99%/99%/99%

Quantité:100g/1g/5g/10g

Prix ($):317.0/185.0/554.0/954.0